molecular formula C11H9N3O4S B5799191 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide

2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5799191
M. Wt: 279.27 g/mol
InChI Key: LZPKBEPSQMEWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide, also known as NPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for researchers interested in developing new drugs and therapies. In

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell signaling pathways. 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which play important roles in neuronal signaling.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and neuroprotective effects. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have a variety of biological effects, making it a versatile tool for researchers in many different fields. However, there are also limitations to using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments, including its relatively low yield in synthesis and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research involving 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of new drugs and therapies based on the structure of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential advantages and limitations of using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments, as well as its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide involves several steps, including the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride, which is then reacted with potassium thioacetate to form the thioester intermediate. This intermediate is then reacted with 2-bromoacetamide to produce 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release. In drug discovery, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been used as a lead compound for the development of new drugs and therapies.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c15-10(13-11-12-5-6-19-11)7-18-9-3-1-8(2-4-9)14(16)17/h1-6H,7H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPKBEPSQMEWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide

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